molecular formula C8H9N3O B1404642 5-Amino-3-methoxy-1H-indazole CAS No. 1368181-72-9

5-Amino-3-methoxy-1H-indazole

Cat. No. B1404642
M. Wt: 163.18 g/mol
InChI Key: VKRAQIYBQWNRSL-UHFFFAOYSA-N
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Description

“5-Amino-3-methoxy-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have been investigated and applied in producing various biologically active compounds, including HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was proved to be nonfeasible, and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole have been explored in various studies . These reactions include cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Theoretical calculations using density functional theory (DFT) have been performed to understand the reaction details .

Scientific Research Applications

Medicinal Chemistry Applications

  • 5-Amino-3-methoxy-1H-indazole derivatives have been explored as allosteric CC-chemokine receptor 4 (CCR4) antagonists, with potential therapeutic applications in immune modulation (Procopiou et al., 2013).
  • These compounds have shown promise in the design of anticancer agents. Research indicates that certain derivatives exhibit significant antiproliferative activity against human cancer cell lines (Ngo Xuan Hoang et al., 2022).
  • Indazole derivatives have been investigated as potential kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways (Akritopoulou‐Zanze et al., 2011).

Materials Science Applications

  • In the field of materials science, indazole derivatives, including those with 5-amino-3-methoxy substitution, have been studied for their thermal, optical, and electrochemical properties. They are potential candidates for use in electronic materials due to their high thermal stability and electrochemical stability (Cekaviciute et al., 2012).

Corrosion Inhibition

  • These compounds have also been explored for their corrosion inhibition properties. For example, derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been shown to effectively inhibit the corrosion of mild steel in acidic media (Bentiss et al., 2009).
  • Another study has shown that indazole derivatives can act as corrosion inhibitors for copper in NaCl solutions, indicating their potential in protecting metal surfaces in saline environments (Qiang et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 5-Amino-1H-indazole, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methoxy-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRAQIYBQWNRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methoxy-1H-indazole

CAS RN

1368181-72-9
Record name 3-methoxy-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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